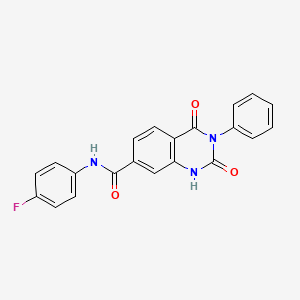

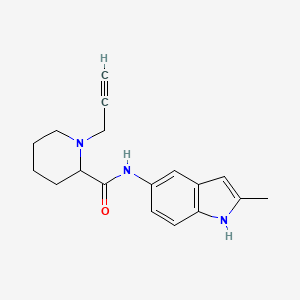

![molecular formula C17H15F3N2O5S B2831110 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448052-70-7](/img/structure/B2831110.png)

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as T0901317 . It is a synthetic molecule with the empirical formula C17H12NSO3F9 . The compound has a molecular weight of 481.33 . It is used in LXR agonist studies to observe the expression of all dietary cholesterol-regulated genes in mice .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This is followed by an intramolecular cyclization of these products in nitrobenzene under reflux conditions .Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a benzenesulfonamide group, a trifluoromethyl group, and a dihydrobenzo[d]oxazole group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, trifluoromethanesulfonamide, a related compound, can react with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .Physical And Chemical Properties Analysis

The compound has a molecular weight of 481.33 and is stored at a temperature of -20°C . It has a complex structure with multiple functional groups, including a benzenesulfonamide group, a trifluoromethyl group, and a dihydrobenzo[d]oxazole group .Scientific Research Applications

Synthesis Techniques

The synthesis of novel chemical compounds often involves the use of sulfonamides as key intermediates or functional groups. For instance, in the field of organic chemistry, sulfonamides have been utilized in the synthesis of various heterocyclic compounds demonstrating potential as antimicrobial agents (Azab et al., 2013). This demonstrates the compound's relevance in creating new molecules with potential therapeutic applications.

Antimicrobial and Antibacterial Properties

Research has explored the antibacterial and antimicrobial properties of sulfonamides, with studies indicating that certain derivatives exhibit significant activity against a range of bacterial strains. For example, compounds synthesized with a sulfonamido moiety have been evaluated for their antibacterial efficacy, showing promising results against various bacteria (Sahin et al., 2012). This application is critical in the ongoing search for new antibiotics in the face of rising antimicrobial resistance.

Antioxidant Activity

Sulfonamide derivatives have also been investigated for their potential antioxidant activities. The development of new compounds with antioxidant properties is important for addressing oxidative stress-related diseases. Research into sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has revealed some compounds with significant antioxidant potential, highlighting the versatility of sulfonamides in medicinal chemistry (Padmaja et al., 2014).

Environmental Degradation of Antibiotics

Interestingly, studies have also focused on the environmental aspects of sulfonamide antibiotics, including their degradation. For instance, microbial strategies for eliminating sulfonamide antibiotics from the environment have been identified, demonstrating the compound's relevance in environmental science and engineering (Ricken et al., 2013).

properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O5S/c1-22-13-8-12(6-7-15(13)27-16(22)24)28(25,26)21-9-14(23)10-2-4-11(5-3-10)17(18,19)20/h2-8,14,21,23H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTAHTPWBSRLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

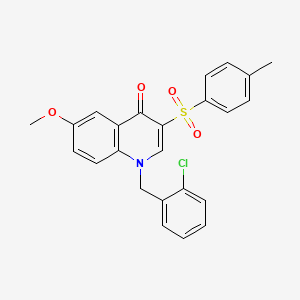

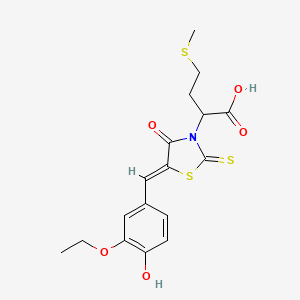

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)

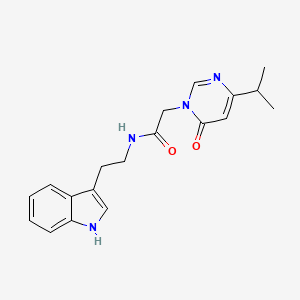

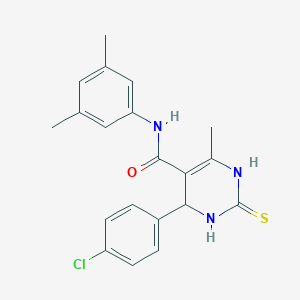

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

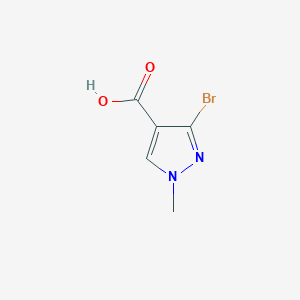

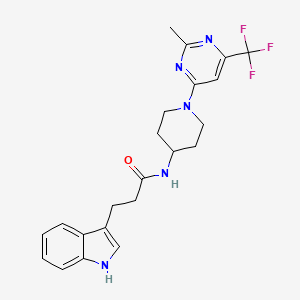

![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)

![Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2831043.png)

![2-Oxospiro[3.3]heptane-6-carboxamide](/img/structure/B2831044.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2831047.png)